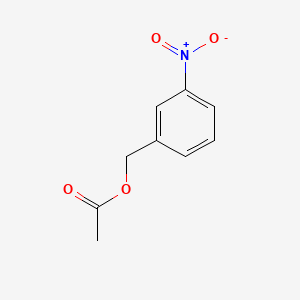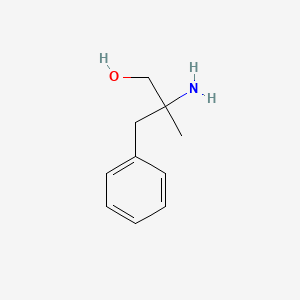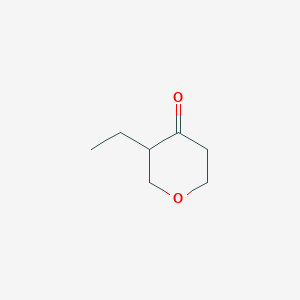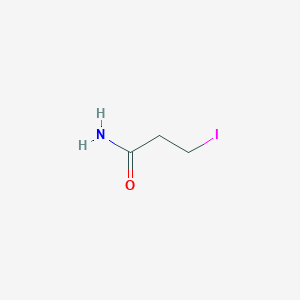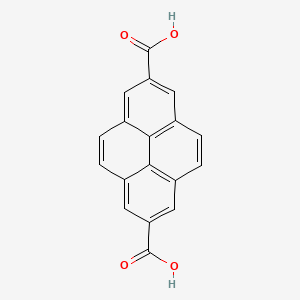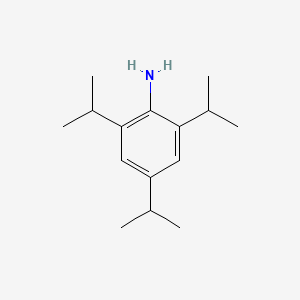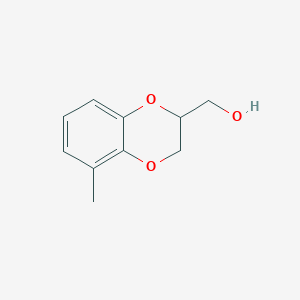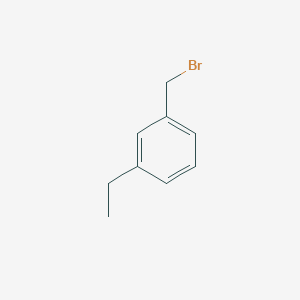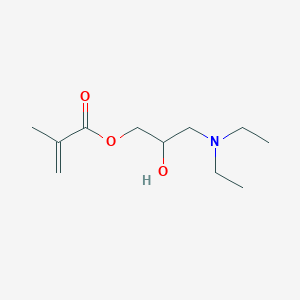
2-(Aminomethyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
2-(Aminomethyl)cyclopropanecarboxylic acid is a conformationally restricted analog of 4-aminobutyric acid (GABA), which is one of the neurotransmitters in the mammalian central nervous system . Therefore, its primary targets are likely to be GABA receptors, particularly the GABAA-rho receptor .
Mode of Action
This could involve binding to the receptor, causing a conformational change that allows for the flow of ions across the cell membrane, leading to a change in cell excitability .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving GABAergic neurotransmission. By interacting with GABA receptors, this compound could influence the balance of excitatory and inhibitory signals in the nervous system .
Pharmacokinetics
As a small, polar molecule, it may be expected to have good bioavailability and to be metabolized and excreted by standard pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve changes in neuronal excitability due to its interaction with GABA receptors. This could have various effects depending on the specific context, potentially including changes in mood, cognition, or motor control .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other neurotransmitters or drugs, the pH of the environment, and the specific subtypes of GABA receptors present .
Biochemische Analyse
Biochemical Properties
2-(Aminomethyl)cyclopropanecarboxylic acid is known to interact with the GABAA-rho receptor . The GABAA-rho receptor is a subtype of the GABAA receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. The interaction of this compound with this receptor suggests that it may play a role in modulating neuronal activity.
Molecular Mechanism
It is known to act as an agonist for the GABAA-rho receptor . This suggests that it may exert its effects at the molecular level by binding to this receptor and modulating its activity. This could potentially lead to changes in gene expression and other downstream effects.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that it is a conformationally restricted analog of GABA , suggesting that it may be involved in similar metabolic pathways.
Vorbereitungsmethoden
The synthesis of 2-(Aminomethyl)cyclopropanecarboxylic acid can be achieved through several methods. One approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed . Industrial production methods often involve these synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
2-(Aminomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents . For instance, global deprotection under acidic conditions (6 M hydrochloric acid, 90°C) successfully delivers the desired product in quantitative yield . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)cyclopropanecarboxylic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a conformationally restricted analog of 4-aminobutyric acid, allowing researchers to study the effects of structural constraints on biological activity . Additionally, it is used in oncology-related assays due to its specific activities as a molecular basis of 4-aminobutyric acid analogs .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
2-(aminomethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMERRXRMSAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944162 | |
| Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-45-8 | |
| Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


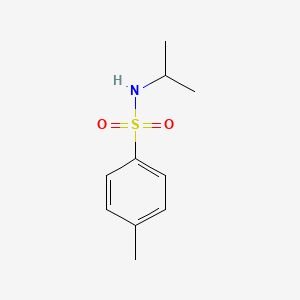
![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)

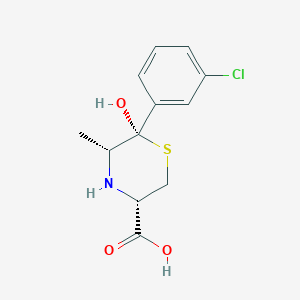
![3-[(3-Aminophenyl)diazenyl]aniline](/img/structure/B3188436.png)
